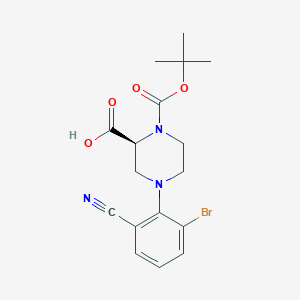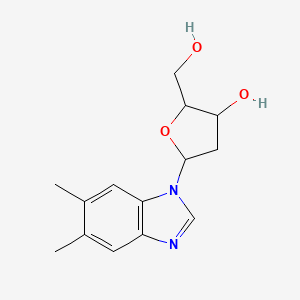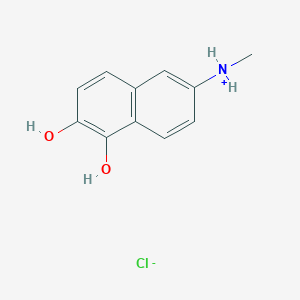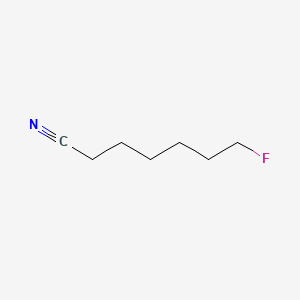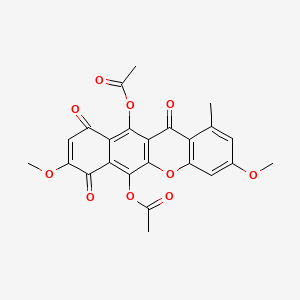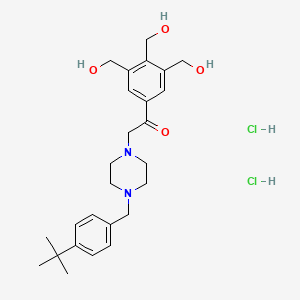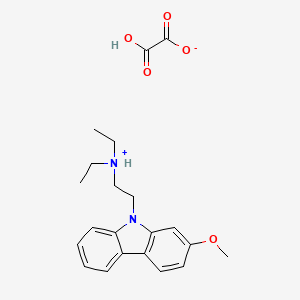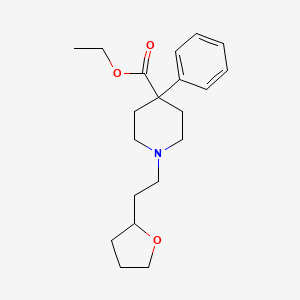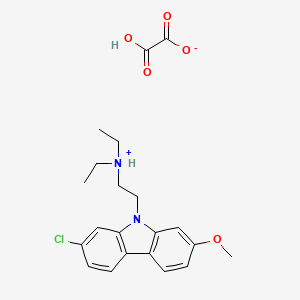
Carbazole, 2-chloro-9-(2-diethylaminoethyl)-7-methoxy-, oxalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carbazole, 2-chloro-9-(2-diethylaminoethyl)-7-methoxy-, oxalate is a complex organic compound that belongs to the carbazole family. Carbazoles are known for their diverse applications in organic electronics, pharmaceuticals, and materials science. This particular compound is characterized by the presence of a chloro group, a diethylaminoethyl side chain, and a methoxy group, making it a unique derivative of carbazole.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Carbazole, 2-chloro-9-(2-diethylaminoethyl)-7-methoxy-, oxalate typically involves multi-step organic reactions. The initial step often includes the chlorination of carbazole, followed by the introduction of the diethylaminoethyl side chain through nucleophilic substitution. The methoxy group is then introduced via methylation reactions. The final step involves the formation of the oxalate salt, which is achieved by reacting the compound with oxalic acid under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and specific reaction conditions, such as temperature and pressure control, is crucial in industrial settings to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions
Carbazole, 2-chloro-9-(2-diethylaminoethyl)-7-methoxy-, oxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents such as sodium amide or thiourea.
Major Products
The major products formed from these reactions include various substituted carbazoles, quinone derivatives, and amine derivatives, depending on the specific reaction conditions and reagents used.
科学的研究の応用
Carbazole, 2-chloro-9-(2-diethylaminoethyl)-7-methoxy-, oxalate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
作用機序
The mechanism of action of Carbazole, 2-chloro-9-(2-diethylaminoethyl)-7-methoxy-, oxalate involves its interaction with specific molecular targets and pathways. The diethylaminoethyl side chain allows the compound to interact with various receptors and enzymes, potentially modulating their activity. The methoxy group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The chloro group may participate in electrophilic interactions, further influencing the compound’s biological activity.
類似化合物との比較
Similar Compounds
Carbazole: The parent compound, lacking the chloro, diethylaminoethyl, and methoxy groups.
2-Chlorocarbazole: A simpler derivative with only the chloro group.
9-(2-Diethylaminoethyl)carbazole: A derivative with the diethylaminoethyl side chain but lacking the chloro and methoxy groups.
7-Methoxycarbazole: A derivative with the methoxy group but lacking the chloro and diethylaminoethyl groups.
Uniqueness
Carbazole, 2-chloro-9-(2-diethylaminoethyl)-7-methoxy-, oxalate is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the chloro, diethylaminoethyl, and methoxy groups allows for a wide range of chemical modifications and interactions, making it a versatile compound in various research and industrial applications.
特性
CAS番号 |
41734-87-6 |
|---|---|
分子式 |
C21H25ClN2O5 |
分子量 |
420.9 g/mol |
IUPAC名 |
2-(2-chloro-7-methoxycarbazol-9-yl)ethyl-diethylazanium;2-hydroxy-2-oxoacetate |
InChI |
InChI=1S/C19H23ClN2O.C2H2O4/c1-4-21(5-2)10-11-22-18-12-14(20)6-8-16(18)17-9-7-15(23-3)13-19(17)22;3-1(4)2(5)6/h6-9,12-13H,4-5,10-11H2,1-3H3;(H,3,4)(H,5,6) |
InChIキー |
TWLNPRLUHNFDCS-UHFFFAOYSA-N |
正規SMILES |
CC[NH+](CC)CCN1C2=C(C=CC(=C2)OC)C3=C1C=C(C=C3)Cl.C(=O)(C(=O)[O-])O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


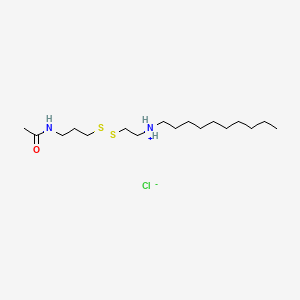
![8-[5-(6,7-dihydro-6-methyl-2,4-diphenyl-5H-1-benzopyran-8-yl)penta-2,4-dienylidene]-5,6,7,8-tetrahydro-6-methyl-2,4-diphenyl-1-benzopyrylium perchlorate](/img/structure/B13732036.png)



